N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide is an organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and an acetamide group attached to the quinazolinone moiety.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-4-11-23-20(26)16-7-5-6-8-18(16)24(21(23)27)13-19(25)22-17-12-14(2)9-10-15(17)3/h5-10,12H,4,11,13H2,1-3H3,(H,22,25) |
InChI Key |
CACAIUPCTRZNSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic applications in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.
Acetamide Derivatives: Compounds with similar acetamide groups, such as N-phenylacetamide and N-(2-methylphenyl)acetamide.
Uniqueness
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide is unique due to its specific substitution pattern on the quinazolinone core and the presence of both the propyl and acetamide groups. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
